2-Acetamido-2-deoxy-beta-D-glucopyranose 2-Acetamido-2-deoxy-beta-D-glucopyranose Beta-N-Acetylglucosamine, also known as N-acetyl-D-glucosamine or glcnac-beta, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. Beta-N-Acetylglucosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-N-Acetylglucosamine has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-N-acetylglucosamine is primarily located in the cytoplasm. Beta-N-Acetylglucosamine can be converted into alpha-D-galp-(1->4)-beta-D-glcpnac.
Chitin is an aminoglycan consisting of beta-(1->4)-linked N-acetyl-D-glucosamine residues. It has a role as a vulnerary, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an aminoglycan and a N-acylglucosamine.
The N-acetyl derivative of glucosamine.
Brand Name: Vulcanchem
CAS No.: 85409-09-2
VCID: VC0039110
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol

2-Acetamido-2-deoxy-beta-D-glucopyranose

CAS No.: 85409-09-2

Main Products

VCID: VC0039110

Molecular Formula: C8H15NO6

Molecular Weight: 221.21 g/mol

2-Acetamido-2-deoxy-beta-D-glucopyranose - 85409-09-2

CAS No. 85409-09-2
Product Name 2-Acetamido-2-deoxy-beta-D-glucopyranose
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
Standard InChIKey OVRNDRQMDRJTHS-FMDGEEDCSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Physical Description Solid
Description Beta-N-Acetylglucosamine, also known as N-acetyl-D-glucosamine or glcnac-beta, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. Beta-N-Acetylglucosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-N-Acetylglucosamine has been detected in multiple biofluids, such as feces and saliva. Within the cell, Beta-N-acetylglucosamine is primarily located in the cytoplasm. Beta-N-Acetylglucosamine can be converted into alpha-D-galp-(1->4)-beta-D-glcpnac.
Chitin is an aminoglycan consisting of beta-(1->4)-linked N-acetyl-D-glucosamine residues. It has a role as a vulnerary, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an aminoglycan and a N-acylglucosamine.
The N-acetyl derivative of glucosamine.
Synonyms 2 Acetamido 2 Deoxy D Glucose
2 Acetamido 2 Deoxyglucose
2-Acetamido-2-Deoxy-D-Glucose
2-Acetamido-2-Deoxyglucose
Acetylglucosamine
N Acetyl D Glucosamine
N-Acetyl-D-Glucosamine
Reference 1: Tarbet HJ, Toleman CA, Boyce M. A sweet embrace: Control of protein-protein
interactions by O-linked β-N-acetylglucosamine. Biochemistry. 2017 Nov 3. doi:
10.1021/acs.biochem.7b00871. [Epub ahead of print] PubMed PMID: 29099585.


2: Chi WJ. DasR, a GntR-family global regulator, regulates N-acetylglucosamine
metabolism in Streptomyces griseus. J Microbiol Biotechnol. 2017 Oct 25. doi:
10.4014/jmb.1708.08026. [Epub ahead of print] PubMed PMID: 29061030.


3: Hesketh GG, Dennis JW. N-acetylglucosamine: more than a silent partner in
insulin resistance. Glycobiology. 2017 Jul 1;27(7):595-598. doi:
10.1093/glycob/cwx035. PubMed PMID: 29048482; PubMed Central PMCID: PMC5458536.


4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A.
N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and
melanin architecture. Microbiology. 2017 Oct 18. doi: 10.1099/mic.0.000552. [Epub
ahead of print] PubMed PMID: 29043954.


5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov
KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain
attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J
Biol Chem. 2017 Oct 11. pii: jbc.M117.815910. doi: 10.1074/jbc.M117.815910. [Epub
ahead of print] PubMed PMID: 29021255.


6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced
phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the
intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii:
jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID:
29021254.


7: Ling M, Liu Y, Li J, Shin HD, Chen J, Du G, Liu L. Combinatorial promoter
engineering of glucokinase and phosphoglucoisomerase for improved
N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep
9;245(Pt A):1093-1102. doi: 10.1016/j.biortech.2017.09.063. [Epub ahead of print]
PubMed PMID: 28946392.
PubChem Compound 24139
Last Modified Nov 11 2021
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